Cas no 2138529-57-2 (2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol)

2-[5-Amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol is a structurally complex pyrazole derivative featuring a unique bicyclic cyclopropyl substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and hydroxyl functional groups, which enable further derivatization. The presence of the cyclopropyl moiety may enhance metabolic stability and influence binding affinity in target applications. Its well-defined molecular architecture makes it suitable for exploratory research in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound's purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol structure
2138529-57-2 structure
商品名:2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
CAS番号:2138529-57-2
MF:C11H17N3O
メガワット:207.272182226181
CID:6148100
PubChem ID:165960921

2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2138529-57-2
    • EN300-1152388
    • 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
    • インチ: 1S/C11H17N3O/c12-11-6-10(13-14(11)3-4-15)9-5-8(9)7-1-2-7/h6-9,15H,1-5,12H2
    • InChIKey: CAROIZYNNYXAHS-UHFFFAOYSA-N
    • ほほえんだ: OCCN1C(=CC(C2CC2C2CC2)=N1)N

計算された属性

  • せいみつぶんしりょう: 207.137162174g/mol
  • どういたいしつりょう: 207.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1152388-10.0g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
10g
$6635.0 2023-05-23
Enamine
EN300-1152388-0.5g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
0.5g
$1482.0 2023-05-23
Enamine
EN300-1152388-2.5g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
2.5g
$3025.0 2023-05-23
Enamine
EN300-1152388-5.0g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
5g
$4475.0 2023-05-23
Enamine
EN300-1152388-1.0g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
1g
$1543.0 2023-05-23
Enamine
EN300-1152388-0.05g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
0.05g
$1296.0 2023-05-23
Enamine
EN300-1152388-0.1g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
0.1g
$1357.0 2023-05-23
Enamine
EN300-1152388-0.25g
2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
2138529-57-2
0.25g
$1420.0 2023-05-23

2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol 関連文献

2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-olに関する追加情報

Comprehensive Analysis of 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS No. 2138529-57-2)

The compound 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS No. 2138529-57-2) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biochemical research. This heterocyclic compound, featuring a pyrazole core and cyclopropyl substituents, is a subject of growing interest among researchers exploring novel small-molecule therapeutics and enzyme inhibitors.

One of the most intriguing aspects of this compound is its molecular architecture. The presence of both amino and hydroxyl functional groups makes it particularly valuable for drug discovery applications, as these moieties often participate in crucial hydrogen bonding interactions with biological targets. Recent studies in medicinal chemistry have highlighted the importance of such N-heterocycles in developing selective kinase inhibitors, a hot topic in cancer research and immunotherapy development.

From a synthetic chemistry perspective, the 2-cyclopropylcyclopropyl moiety presents interesting challenges and opportunities. Cyclopropane rings are known for their ring strain and unique electronic properties, which can significantly influence the compound's bioavailability and metabolic stability. These characteristics are currently being explored in the context of fragment-based drug design, a cutting-edge approach in pharmaceutical development.

The pyrazole ethanol derivative structure of this compound also makes it relevant to current research in central nervous system (CNS) drug development. Many successful neuroactive compounds contain similar scaffolds, leading to increased interest from researchers working on neurodegenerative diseases and psychiatric disorders. The compound's potential blood-brain barrier permeability is another area of active investigation.

In the field of chemical biology, this molecule serves as a valuable chemical probe for studying various biological pathways. Its modular structure allows for straightforward structure-activity relationship (SAR) studies, making it particularly useful for target identification and validation in drug discovery pipelines.

Recent advances in computational chemistry and molecular modeling have enabled researchers to better understand the conformational preferences and binding modes of this compound class. These insights are proving invaluable for the design of next-generation therapeutic agents with improved target specificity and reduced off-target effects.

The compound's physicochemical properties are also noteworthy. With balanced lipophilicity and water solubility, it represents an attractive starting point for lead optimization in drug development programs. These characteristics are particularly important given the current industry focus on developing orally bioavailable drugs with favorable ADME profiles.

From a patent landscape perspective, derivatives of 2-[5-amino-3-(2-cyclopropylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol have been appearing with increasing frequency in pharmaceutical applications. This trend reflects the growing recognition of this scaffold's potential in addressing unmet medical needs across various therapeutic areas.

In green chemistry applications, researchers are investigating more sustainable synthetic routes to this compound, aligning with the pharmaceutical industry's push toward environmentally friendly synthesis. The development of catalytic methods and atom-economical processes for its production is an active area of research.

As the scientific community continues to explore the potential of CAS No. 2138529-57-2, its versatility as a molecular building block becomes increasingly apparent. Whether in academic research or industrial applications, this compound represents an important tool in the ongoing quest to develop innovative solutions to complex biological challenges.

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